REACTION_SMILES
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[CH3:27][C:28](=[O:29])[OH:30].[CH3:6][O:7][C:8](=[O:9])[c:10]1[cH:11][cH:12][cH:13][c:14]2[cH:15][c:16]([O:20][CH3:21])[cH:17][cH:18][c:19]12.[I+2:2]([OH:3])([O-:4])[O-:5].[I:1].[Na+:26].[OH2:36].[S:22](=[O:23])([OH:24])[O-:25].[S:31](=[O:32])(=[O:33])([OH:34])[OH:35]>>[I:2][c:15]1[c:14]2[cH:13][cH:12][cH:11][c:10]([C:8]([O:7][CH3:6])=[O:9])[c:19]2[cH:18][cH:17][c:16]1[O:20][CH3:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc2cc(OC)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][I+2]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc2c(I)c(OC)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |